![molecular formula C14H11Cl2NO B5889579 N-(2,4-dichlorophenyl)-2-phenylacetamide](/img/structure/B5889579.png)
N-(2,4-dichlorophenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-phenylacetamide, commonly known as dichlorphenamide, is a chemical compound that belongs to the class of sulfonamide derivatives. It is an FDA-approved drug that is used to treat a rare genetic disorder called primary periodic paralysis. This disorder is characterized by episodes of muscle weakness and paralysis that occur periodically. Dichlorphenamide works by increasing the activity of potassium channels in the body, which helps to regulate the movement of potassium ions across cell membranes.
Wirkmechanismus
Dichlorphenamide works by increasing the activity of potassium channels in the body, specifically the voltage-gated potassium channels that are responsible for regulating the movement of potassium ions across cell membranes. By increasing the activity of these channels, dichlorphenamide helps to restore the normal balance of potassium ions in the body, which can reduce the frequency and severity of paralysis episodes in patients with primary periodic paralysis.
Biochemical and Physiological Effects:
Dichlorphenamide has been shown to have several biochemical and physiological effects in the body. It increases the activity of voltage-gated potassium channels, which can help to restore the normal balance of potassium ions in the body. In addition, dichlorphenamide has been shown to increase the excretion of bicarbonate ions in the urine, which can help to reduce the risk of kidney stones in patients with primary periodic paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dichlorphenamide in lab experiments is that it is a well-characterized drug that has been extensively studied for its therapeutic potential in treating primary periodic paralysis. This means that there is a large body of research available on its mechanism of action, biochemical and physiological effects, and safety profile. However, one limitation of using dichlorphenamide in lab experiments is that it is a relatively expensive drug, which can make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on dichlorphenamide. One area of research is to investigate its potential use in treating other disorders that are characterized by abnormal potassium channel activity, such as epilepsy and arrhythmias. Another area of research is to explore the potential of dichlorphenamide as a tool for studying the role of potassium channels in various physiological processes. Finally, there is a need for further research on the safety and efficacy of dichlorphenamide in different patient populations, including children and pregnant women.
Synthesemethoden
Dichlorphenamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with aniline to produce the amide intermediate, which is subsequently chlorinated with phosphorus oxychloride to form dichlorphenamide. The overall yield of this synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
Dichlorphenamide has been extensively studied for its therapeutic potential in treating primary periodic paralysis. It has been shown to be effective in reducing the frequency and severity of paralysis episodes in patients with this disorder. In addition, dichlorphenamide has also been investigated for its potential use in treating other disorders that are characterized by abnormal potassium channel activity, such as epilepsy and arrhythmias.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXMWADXHZZOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.